2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyridazinone derivative featuring a 4-chlorophenyl substituent at position 7 and a tetrahydrofuran-2-ylmethyl group attached via an acetamide linkage. Its core structure integrates a bicyclic heterocycle (thiazolo[4,5-d]pyridazinone), which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL and spectroscopic methods such as NMR and UV (as demonstrated in related studies) .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h4-7,14H,2-3,8-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZHUKXADRLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN4O2S
- Molecular Weight : 396.91 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiproliferative Activity :
-
Inhibition of Kinases :
- The compound's structure suggests potential interactions with various kinases. In vitro assays have demonstrated that similar thiazolo derivatives can inhibit kinase activity, leading to reduced cell growth in cancer models . For example, compounds from the thiazolo[5,4-d]pyrimidine series have shown selective inhibition at the hA3 adenosine receptor with a K(I) of 18 nM .
- Mechanisms of Action :
Table 1: Summary of Antiproliferative Activity in Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolo Derivative A | MCF-7 (Breast Cancer) | 5.0 | DYRK1A Inhibition |
| Thiazolo Derivative B | A549 (Lung Cancer) | 3.5 | GSK3 Inhibition |
| Thiazolo Derivative C | HeLa (Cervical Cancer) | 7.2 | MAPK Pathway Modulation |
Detailed Findings
- Antiproliferative Effects :
- Kinase Inhibition Studies :
- In Vivo Studies :
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug discovery, particularly in developing new therapeutic agents targeting various diseases. Research indicates that derivatives of thiazolo[4,5-d]pyridazines can exhibit significant biological activities such as:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, making them candidates for anticancer drug development .
- Anti-inflammatory Properties : Molecular docking studies suggest that modifications to the thiazolo[4,5-d]pyridazine framework can lead to compounds with anti-inflammatory effects .
Pharmacological Studies
The compound's ability to interact with specific biological pathways makes it a subject of interest for pharmacological investigations. Its potential as a lead compound in developing drugs for conditions like thrombocytopenia has been noted due to its structural similarities to known active pharmaceutical ingredients .
Case Studies and Research Findings
Several studies have explored compounds related to 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide:
- Anticancer Evaluation : A study evaluated various thiazolo derivatives for their anticancer properties, highlighting the importance of structural modifications in enhancing efficacy .
- Biological Activity Profiling : Research has focused on assessing the biological activity of thiazolo derivatives against specific cancer cell lines, indicating that these compounds can serve as scaffolds for designing more potent anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity :
- The THF group in the target compound likely increases polarity and aqueous solubility compared to the thienyl substituent in the analog from , which introduces sulfur-based aromaticity and lipophilicity .
- The carboxylic acid in compound 74g confers acidic properties, enabling salt formation and distinct reactivity (e.g., esterification or amidation), unlike the acetamide group in the target compound.
Electronic and Steric Influences: The 4-chlorophenyl group in the target compound and ’s analog provides electron-withdrawing effects, stabilizing the heterocyclic core.
Synthetic Pathways: The target compound’s synthesis likely involves coupling the THF-methylacetamide moiety to the thiazolo[4,5-d]pyridazinone core, analogous to methods for acyl azide intermediates described in . ’s thienyl-substituted compound may require thiophene incorporation via cross-coupling reactions, differing from the THF group’s introduction.
Crystallographic and Spectroscopic Characterization: Crystallographic data for such compounds are typically resolved using SHELX programs , while hydrogen-bonding patterns (e.g., amide N–H···O interactions) influence crystal packing, as noted in graph-set analyses . NMR and UV spectroscopy (as in ) remain critical for confirming substituent positions and purity .
Lumping Strategy Implications :
- ’s lumping concept suggests that analogs like the target compound and ’s derivative could exhibit similar degradation or reactivity profiles due to shared cores. However, substituent differences (e.g., THF vs. thienyl) may necessitate separate evaluation in environmental or pharmacokinetic models .
Q & A
Q. How can in silico modeling guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
